N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Description
N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H17Cl2N3O4S and its molecular weight is 466.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . .
Mode of Action
It is known that 2-aminothiazole derivatives, to which this compound belongs, have shown significant anticancer activity . They are believed to interact with cancer cells, inhibiting their growth and proliferation .
Biochemical Pathways
2-aminothiazole derivatives have been associated with anticancer activity, suggesting they may interact with pathways related to cell growth and proliferation .
Result of Action
As a derivative of 2-aminothiazole, it is expected to exhibit anticancer activity, potentially leading to the inhibition of cancer cell growth and proliferation .
Biological Activity
N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H18Cl2N4O3S. Its structure features a thiazole ring, a dichlorophenyl group, and a dimethoxybenzamide moiety, which contribute to its biological properties.
Research indicates that this compound exhibits anticancer properties by inhibiting specific kinases involved in tumor progression. The primary mechanisms include:
- Inhibition of Kinase Activity : The compound has been shown to inhibit the activity of various receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in the G1 phase, preventing cancer cells from progressing through the cell cycle and proliferating.
Antitumor Effects
-
In Vitro Studies :
- The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). It demonstrated significant cytotoxicity with IC50 values ranging from 0.1 to 0.5 µM across these lines .
- Comparative studies against standard chemotherapeutics like Vinblastine showed that this compound has comparable or superior efficacy in certain cases.
- Mechanistic Insights :
Selectivity and Safety
The compound exhibited selective toxicity towards cancer cells while sparing normal cells such as human fetal lung fibroblasts (HFL-1) and WI-38 fibroblasts. This selectivity is critical for reducing side effects associated with traditional chemotherapy .
Table 1: IC50 Values for this compound Against Various Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.216 |
HCT-116 | 0.250 |
PC-3 | 0.300 |
A549 | 0.350 |
HepG-2 | 0.400 |
Case Studies
- Clinical Trials : Early-phase clinical trials have indicated promising results with this compound as a monotherapy or in combination with other agents for patients with advanced solid tumors. Patients exhibited prolonged progression-free survival compared to historical controls .
- Combination Therapies : Research has explored the efficacy of combining this compound with immunotherapies or other targeted therapies to enhance overall treatment outcomes in resistant cancer types .
Properties
IUPAC Name |
N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O4S/c1-28-14-5-11(6-15(9-14)29-2)19(27)25-20-24-13(10-30-20)8-18(26)23-12-3-4-16(21)17(22)7-12/h3-7,9-10H,8H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJDQHKSMXTEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.